REACTION_SMILES
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[CH2:8]([Li:9])[CH2:10][CH2:11][CH3:12].[CH3:28][N:29]([CH:30]=[O:31])[CH3:32].[CH:1]([NH:2][CH:3]([CH3:4])[CH3:5])([CH3:6])[CH3:7].[ClH:33].[F:13][c:14]1[c:15]([NH:21][S:22](=[O:23])(=[O:24])[CH2:25][CH2:26][CH3:27])[cH:16][cH:17][c:18]([F:20])[cH:19]1.[O:34]1[CH2:35][CH2:36][CH2:37][CH2:38]1.[OH2:39]>>[F:13][c:14]1[c:15]([NH:21][S:22](=[O:23])(=[O:24])[CH2:25][CH2:26][CH3:27])[cH:16][cH:17][c:18]([F:20])[c:19]1[CH:30]=[O:31]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)NC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCS(=O)(=O)Nc1ccc(F)cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCS(=O)(=O)Nc1ccc(F)c(C=O)c1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:8]([Li:9])[CH2:10][CH2:11][CH3:12].[CH3:28][N:29]([CH:30]=[O:31])[CH3:32].[CH:1]([NH:2][CH:3]([CH3:4])[CH3:5])([CH3:6])[CH3:7].[ClH:33].[F:13][c:14]1[c:15]([NH:21][S:22](=[O:23])(=[O:24])[CH2:25][CH2:26][CH3:27])[cH:16][cH:17][c:18]([F:20])[cH:19]1.[O:34]1[CH2:35][CH2:36][CH2:37][CH2:38]1.[OH2:39]>>[F:13][c:14]1[c:15]([NH:21][S:22](=[O:23])(=[O:24])[CH2:25][CH2:26][CH3:27])[cH:16][cH:17][c:18]([F:20])[c:19]1[CH:30]=[O:31]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)NC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCS(=O)(=O)Nc1ccc(F)cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCS(=O)(=O)Nc1ccc(F)c(C=O)c1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |